N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Overview
Description
“N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years. For instance, a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate was prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction . This was followed by the introduction of a N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4 .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds have been used in a variety of chemical reactions. For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles was reported, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Scientific Research Applications
Supramolecular Structure Formation
- Formation of Supramolecular Structures : N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, when combined with boric acid, leads to the formation of a unique supramolecular structure. This structure is characterized by bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels, showcasing its potential in creating novel molecular assemblies (Cheruzel, Mashuta, & Buchanan, 2005).
Synthesis and Characterization of Derivatives
- Synthesis of Pyrazole Derivatives : Reaction of hydroxymethyl pyrazole derivatives with primary amines, including this compound, yields various compounds with potential biological activity. Their structures are confirmed by spectroscopic techniques, and their biological activity is studied (Titi et al., 2020).
Ligand Synthesis and Coordination Chemistry
- Ligand Synthesis for Coordination Chemistry : The compound is used to create ligands with variable second-coordination sphere functional groups. These ligands are derived from 1-methyl-2-carboxaldehyde and have applications in coordination chemistry (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).
Development of Anticancer Agents
- Anticancer Agent Synthesis : Benzimidazole derivatives, synthesized using 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrate promising anticancer activity. This highlights the potential of this compound in developing novel anticancer agents (Nofal et al., 2014).
Reductive Amination and Synthesis of Amines
- Reductive Amination for Amine Synthesis : The compound is utilized in the synthesis of N-methylated and N-alkylated amines through a reductive amination process using cobalt oxide nanoparticles. This demonstrates its role in the synthesis of fine chemicals and pharmaceutical intermediates (Senthamarai et al., 2018).
Applications in Contrast Agents
- Contrast Agent Development : The compound is used in the synthesis of contrast agents for imaging, as seen in the development of a paraCEST contrast agent using a tetra(1H-imidazol-2-yl) derivative of an octadentate ligand (Burdinski, Lub, Pikkemaat, Langereis, Grüll, & ten Hoeve, 2008).
Mechanism of Action
Target of Action
“N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine” is a derivative of imidazole . Imidazole derivatives have been known to interact with a variety of targets, including histamine receptors . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been shown to have antioxidant activity, potentially affecting pathways related to oxidative stress . .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could potentially be affected by factors such as temperature and pH . .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1H-imidazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIOHBFRXRJQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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